(+)-Macromerine chemical structure and properties
(+)-Macromerine chemical structure and properties
An In-Depth Technical Guide to (+)-Macromerine
Introduction
(+)-Macromerine, a phenethylamine (B48288) derivative, is a naturally occurring alkaloid first identified in the cactus Coryphantha macromeris.[1] It is also found in other related species of the Cactaceae family, such as C. runyonii and C. elephantidens.[1] Structurally, it is the O³,O⁴,N-trimethyl derivative of adrenaline. Its chemical designation is (R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol, also known as β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of (+)-Macromerine, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
The chemical structure of (+)-Macromerine is characterized by a dimethoxyphenyl group attached to an ethanolamine (B43304) backbone with two methyl groups on the amine.
Physicochemical Properties
The key physicochemical properties of (+)-Macromerine and its related forms are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol | [1] |
| Synonyms | β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine | [1] |
| Molecular Formula | C₁₂H₁₉NO₃ | [1] |
| Molar Mass | 225.288 g·mol⁻¹ | [1] |
| Melting Point (°C) | Not available for the (+) form | |
| dl-form Melting Point (°C) | 46-47 | |
| l-form Melting Point (°C) | 66-67.5 | |
| d-form Melting Point (°C) | 60-62 | |
| dl-form HCl Melting Point (°C) | 163-164 | |
| l-form HCl Melting Point (°C) | 178-179 | |
| d-form HCl Melting Point (°C) | 178-179 | |
| Optical Rotation | Not available for the (+) form | |
| l-form [α]D²⁵ | -147.01° (c=0.0390 g/mL in chloroform) | |
| l-form [α]D²⁵ | -42.61° (c=0.0200 g/mL in absolute alcohol) | |
| d-form HCl [α]D¹⁸ | +51.5° (c=2.2 in 50% ethanol) | |
| l-form HCl [α]D¹⁸ | -41.3° (c=2.04 in 50% ethanol) |
Spectroscopic Data
The structural elucidation of (+)-Macromerine is supported by various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance) (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8-7.0 | m | 3H | Ar-H |
| ~4.8 | dd | 1H | CH-OH |
| ~3.8 | s | 6H | 2 x OCH₃ |
| ~2.5 | m | 2H | CH₂-N |
| ~2.3 | s | 6H | N(CH₃)₂ |
| ~3.5 (broad) | s | 1H | OH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~149.0 | Ar-C-O |
| ~148.5 | Ar-C-O |
| ~135.0 | Ar-C |
| ~118.5 | Ar-CH |
| ~111.0 | Ar-CH |
| ~109.5 | Ar-CH |
| ~70.0 | CH-OH |
| ~65.0 | CH₂-N |
| ~55.9 | OCH₃ |
| ~45.0 | N(CH₃)₂ |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 225 | [M]⁺ (Molecular Ion) |
| 208 | [M-OH]⁺ |
| 180 | [M-N(CH₃)₂]⁺ |
| 151 | [M-CH(OH)CH₂N(CH₃)₂]⁺ (benzylic cleavage) |
| 74 | [CH₂N(CH₃)₂]⁺ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch (alcohol) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~3050 | Weak | C-H stretch (aromatic) |
| 1600, 1515, 1465 | Medium-Strong | C=C stretch (aromatic ring) |
| 1260, 1030 | Strong | C-O stretch (ethers and alcohol) |
Experimental Protocols
Isolation from Coryphantha macromeris
The following is a generalized protocol for the extraction and isolation of macromerine (B1210253) from its natural source, based on standard alkaloid extraction procedures.
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Drying and Pulverization: The fresh plant material (Coryphantha macromeris) is dried in a ventilated oven at a temperature below 50°C to prevent degradation of the alkaloids. The dried material is then pulverized into a fine powder.
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Defatting: The powdered plant material is first extracted with a non-polar solvent, such as petroleum ether, in a Soxhlet apparatus. This step removes lipids, waxes, and other non-polar compounds.
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Alkaloid Extraction: The defatted plant material is then subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol, to extract the alkaloids.
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Acid-Base Extraction:
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The alcoholic extract is concentrated under reduced pressure.
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The residue is dissolved in a dilute aqueous acid solution (e.g., 5% HCl), which protonates the basic alkaloids, rendering them water-soluble.
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This aqueous solution is then washed with a non-polar organic solvent (e.g., dichloromethane (B109758) or ether) to remove any remaining neutral or acidic impurities.
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The acidic aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NaOH or Na₂CO₃) to a pH of around 10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
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The free base alkaloids are then extracted from the aqueous solution using an immiscible organic solvent like chloroform (B151607) or dichloromethane.
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Purification: The crude alkaloid extract is purified using chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina, with a gradient of solvents (e.g., chloroform with increasing amounts of methanol), is commonly employed. The fractions are monitored by thin-layer chromatography (TLC).
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Crystallization: The purified macromerine is obtained by crystallization from a suitable solvent system to yield the final product.
Chemical Synthesis of (+)-Macromerine
The synthesis of (+)-Macromerine can be achieved from (S)-(+)-adrenaline dimethyl ether. The overall workflow is depicted below.
Detailed Steps:
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Synthesis of Racemic Adrenaline Dimethyl Ether:
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Step 1: Friedel-Crafts Acylation: Veratrole is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield α-chloro-3,4-dimethoxyacetophenone.
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Step 2: Amination: The resulting chloro ketone is then reacted with dimethylamine (B145610) to produce α-dimethylamino-3,4-dimethoxyacetophenone.
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Step 3: Reduction: The amino ketone is reduced, for example, using sodium borohydride, to give racemic adrenaline dimethyl ether.
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Resolution of Enantiomers: The racemic mixture is resolved using a chiral resolving agent, such as d-α-bromocamphor-π-sulfonic acid, to isolate the (S)-(+) enantiomer.
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Synthesis of (+)-Macromerine:
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Step 1: Formylation: The (S)-(+)-adrenaline dimethyl ether is formylated, for instance, using ethyl formate, to yield the corresponding N-formyl derivative.
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Step 2: Reduction: The N-formyl group is then reduced to a methyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford (+)-Macromerine.
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Pharmacological Properties and Mechanism of Action
The pharmacological profile of macromerine is not extensively characterized, and existing reports present some conflicting information. Some studies have suggested that macromerine is non-psychoactive.[1] However, other sources indicate that both the dl- and l-forms are physiologically active and have produced hallucinogenic effects in animal studies.
Given its structural similarity to mescaline, a known psychedelic phenethylamine, it is plausible that macromerine may interact with the central nervous system. Mescaline is known to be a serotonin (B10506) 5-HT₂A receptor agonist, and this interaction is believed to be central to its psychedelic effects.[2] A proposed mechanism for mescaline's action involves its metabolism to a catechol derivative, which can then undergo redox cycling to a quinone. This redox process may be involved in the electrical effects observed in the nervous system.[2]
It is conceivable that (+)-Macromerine could act through a similar, albeit likely less potent, mechanism. However, without specific studies on macromerine's receptor binding profile and metabolic pathways, its precise mechanism of action remains speculative. Further research is required to elucidate its pharmacological effects and potential therapeutic applications.
Conclusion
(+)-Macromerine is a fascinating natural product with a chemical structure that suggests potential bioactivity. This guide has provided a detailed summary of its chemical and physical properties, along with protocols for its isolation and synthesis. While its pharmacological effects are not yet fully understood, its structural relationship to other psychoactive phenethylamines warrants further investigation. The information presented here serves as a valuable resource for researchers interested in exploring the chemistry and pharmacology of this intriguing alkaloid.
